

Solubility Profile of 2-Chloro-6-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-6-methoxybenzamide

Cat. No.: B184888

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of **2-Chloro-6-methoxybenzamide**. A thorough review of publicly accessible scientific literature, chemical databases, and supplier documentation indicates a significant lack of quantitative solubility data for this compound in various solvents. This document serves to consolidate the available information and, more importantly, to provide detailed, standardized experimental protocols for researchers to determine the solubility of **2-Chloro-6-methoxybenzamide** in-house. The methodologies described herein are based on established practices for the characterization of active pharmaceutical ingredients (APIs) and other chemical entities. Understanding the solubility is a critical prerequisite for formulation development, process chemistry, and ensuring reliable data in biological assays.

Physicochemical Properties of 2-Chloro-6-methoxybenzamide

A foundational understanding of the physicochemical properties of **2-Chloro-6-methoxybenzamide** is essential for its application in research and development.

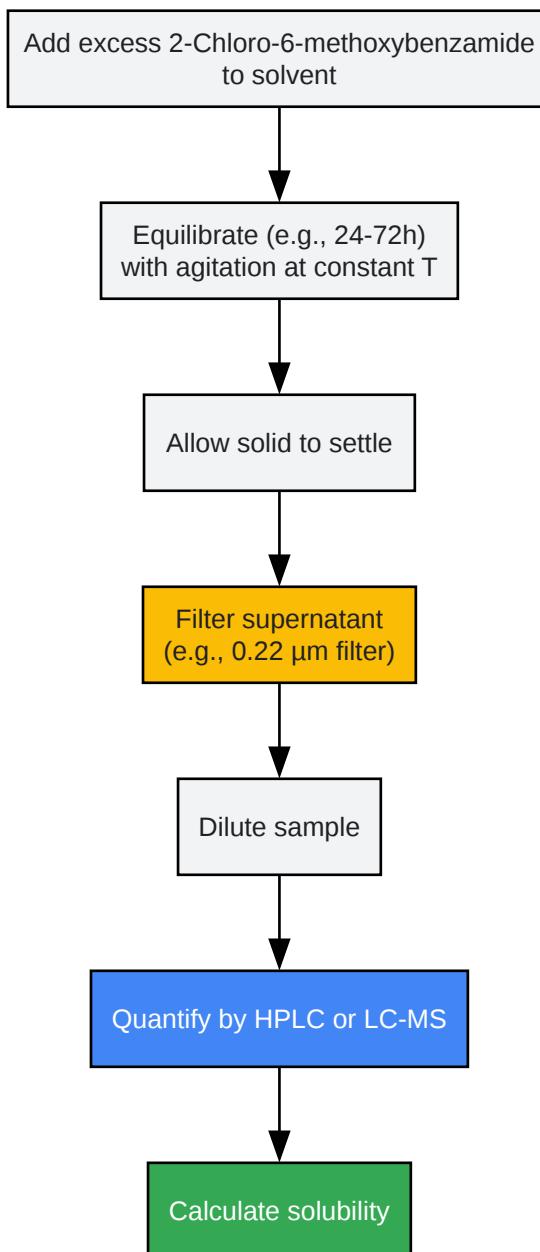
Property	Value	Source
Molecular Formula	C ₈ H ₈ CINO ₂	[1] [2] [3]
Molecular Weight	185.61 g/mol	[1]
CAS Number	107485-43-8	[1] [2] [3] [4]
Appearance	Not specified in available literature	
Melting Point	Not specified in available literature	
Boiling Point	Not specified in available literature	

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for **2-Chloro-6-methoxybenzamide** in common laboratory solvents is not available in the surveyed public domain literature. Chemical supplier BIOFOUNT explicitly states "Not available" for solubility information. The following table is provided as a template for researchers to populate with experimentally determined values.

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method
Water	25	Data not available	Data not available	
Phosphate-Buffered Saline (pH 7.4)	25	Data not available	Data not available	
Methanol	25	Data not available	Data not available	
Ethanol	25	Data not available	Data not available	
Dimethyl Sulfoxide (DMSO)	25	Data not available	Data not available	
Acetone	25	Data not available	Data not available	
Acetonitrile	25	Data not available	Data not available	
Other (Specify)				

Experimental Protocols for Solubility Determination


To empower researchers to generate the necessary solubility data, this section provides detailed methodologies for determining both thermodynamic and kinetic solubility.

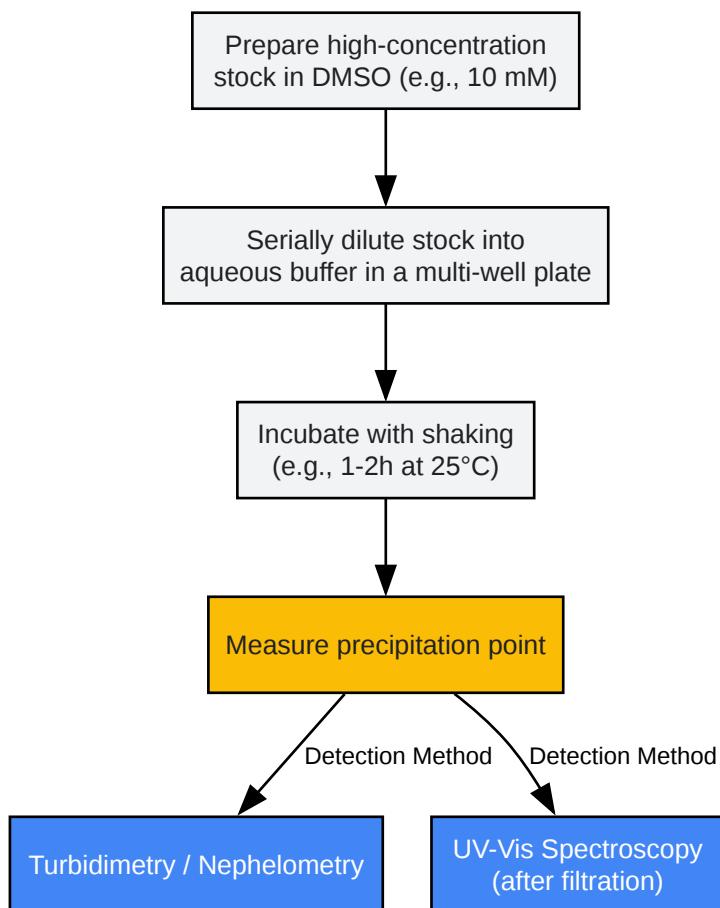
Thermodynamic Solubility (Equilibrium Method)

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent and is a critical parameter for understanding its intrinsic physicochemical properties. The shake-flask method is the gold standard for this determination.

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **2-Chloro-6-methoxybenzamide** to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled shaker or rotator (e.g., at 25°C and/or 37°C).
 - Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. The appropriate equilibration time should be determined by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility no longer changes.
- Sample Processing:
 - After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant.
 - Filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
- Quantification:
 - Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
 - Analyze the concentration of **2-Chloro-6-methoxybenzamide** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Calculate the original solubility by applying the dilution factor.

[Click to download full resolution via product page](#)


Caption: Thermodynamic Solubility Workflow

Kinetic Solubility Screening

Kinetic solubility is a high-throughput method often used in early drug discovery. It measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. This can be indicative of how a compound might behave in an assay or upon administration.

Methodology:

- Stock Solution Preparation:
 - Prepare a high-concentration stock solution of **2-Chloro-6-methoxybenzamide** in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
- Serial Dilution:
 - In a multi-well plate (e.g., 96-well), perform a serial dilution of the DMSO stock solution into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low and consistent across all wells (e.g., <1-2%) to minimize its effect on solubility.
- Incubation and Precipitation:
 - Cover the plate and shake for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C). During this time, the compound may precipitate out of solution at concentrations above its kinetic solubility limit.
- Measurement:
 - The concentration of the dissolved compound is measured to identify the point of precipitation. Common detection methods include:
 - Turbidimetry/Nephelometry: Measures the amount of light scattered by undissolved particles.
 - UV-Vis Spectroscopy: After filtering the samples, the concentration in the clear supernatant is measured.
 - Direct UV-Vis in Plate Reader: Measures the absorbance in each well, where a significant increase in absorbance can indicate precipitation.

[Click to download full resolution via product page](#)

Caption: Kinetic Solubility Workflow

Conclusion

While quantitative solubility data for **2-Chloro-6-methoxybenzamide** is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this crucial information. The detailed experimental protocols for both thermodynamic and kinetic solubility will enable a thorough characterization of this compound, supporting its advancement in research and development pipelines. It is recommended that researchers performing these experiments document all conditions and results meticulously to contribute to the body of knowledge for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 107485-43-8|2-Chloro-6-methoxy-benzamide|2-Chloro-6-methoxy-benzamide|-范德生物科技公司 [bio-fount.com]
- 2. 107485-43-8 | 2-Chloro-6-methoxybenzamide | Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-Chloro-6-methoxybenzamide|RUO [benchchem.com]
- To cite this document: BenchChem. [Solubility Profile of 2-Chloro-6-methoxybenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184888#solubility-of-2-chloro-6-methoxybenzamide-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com